molecular formula C10H13ClO2 B1315623 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol CAS No. 20795-42-0

2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol

Cat. No. B1315623
CAS RN: 20795-42-0
M. Wt: 200.66 g/mol
InChI Key: MLBYVMRNCFGRQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, “1-(4-(2-chloroethoxy)phenyl)ethanone” is easily prepared by a literature synthesis method . To a solution of “1-(4-hydroxyphenyl)ethanone” (50 mmol) and “1-bromo-2-chloroethane” (55 mmol) in 20 mL acetone was added NaOH (55 mmol) in 10 mL acetone and 0.5 g tetrabutylammonium bromide .


Molecular Structure Analysis

The molecular structure of related compounds such as “1-(4-(2-chloroethoxy)phenyl)ethanone” has been analyzed and published . The crystal structure of this compound has been determined and is available in the literature .

Scientific Research Applications

Facile Synthesis and Chemical Properties

  • Research demonstrates the development of efficient synthesis methods for enantiomerically pure compounds, starting from related chemical structures. These methodologies are characterized by their cost-effectiveness, scalability, and ability to produce high purity enantiomers, which are critical for further applications in chemistry and materials science (Zhang et al., 2014).

Agrochemical Applications

  • Studies have synthesized new derivatives showing fungicidal activity, highlighting the potential of these compounds in developing new pesticides for agricultural use. This research could lead to the discovery of more efficient and possibly environmentally friendly fungicides (Kuzenkov & Zakharychev, 2009).

Environmental Fate and Degradation

  • Investigations into the environmental degradation pathways of chlorinated compounds reveal the formation of various metabolites, which could inform the environmental monitoring and management strategies for persistent organic pollutants. Understanding these pathways is crucial for assessing the ecological impact of such compounds and their derivatives (Guo et al., 2009).

Electrochemical Studies

  • Electrochemical reduction studies provide insights into the reactivity and potential applications of these compounds in reducing pollutants or in synthetic electrochemistry. Such research could pave the way for novel methods of environmental remediation or synthetic applications (McGuire & Peters, 2016).

Antioxidant Activity

  • Derivatives have been explored for their antioxidant properties, indicating potential health-related applications or as stabilizers in various industries. The impact of different substituents on the antioxidant activity of these compounds has been systematically studied, offering a pathway to designing more effective antioxidants (Thanuja et al., 2022).

properties

IUPAC Name

2-[1-(4-chlorophenyl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-8(13-7-6-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYVMRNCFGRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540214
Record name 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol

CAS RN

20795-42-0
Record name 2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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